Iodohippurate sodium i-125
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
7230-65-1 |
|---|---|
Molecular Formula |
C9H7INNaO3 |
Molecular Weight |
325.05 g/mol |
IUPAC Name |
sodium;2-[(2-(125I)iodanylbenzoyl)amino]acetate |
InChI |
InChI=1S/C9H8INO3.Na/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13;/h1-4H,5H2,(H,11,14)(H,12,13);/q;+1/p-1/i10-2; |
InChI Key |
XYITYKDGJLHYPW-KYMMBCSGSA-M |
SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.[Na+] |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])[125I].[Na+] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.[Na+] |
Origin of Product |
United States |
Radiochemical Synthesis and Quality Control Research of 125i Iodohippurate Sodium
Advanced Radioiodination Methodologies for [125I]Iodohippurate Sodium
The incorporation of the radionuclide Iodine-125 (B85253) into the hippurate molecule is achieved through various radioiodination techniques. These methods can be broadly categorized into direct and indirect labeling, with direct methods being more common for this compound. nih.gov The choice of method impacts the radiochemical yield, specific activity, and purity of the final product.
Isotopic Exchange and Direct Labeling Strategies
Isotopic Exchange: This technique involves the replacement of a stable iodine atom in the o-iodohippuric acid molecule with a radioactive 125I atom. mdpi.com The reaction is typically facilitated in the presence of a catalyst, such as copper(II) salts, which aids the nucleophilic substitution. nih.gov Halogen exchange reactions are a common method for incorporating iodine radionuclides into organic molecules. nih.gov While conceptually straightforward, this method can be limited by the specific activity of the final product, as it may contain both the non-radioactive and radioactive forms of the compound.
Direct Labeling: This strategy involves the introduction of radioactive iodine onto a precursor molecule that does not initially contain iodine. Electrophilic aromatic substitution is a popular direct labeling strategy. acs.org This process requires the generation of an electrophilic iodine species (e.g., I+), which is typically prepared by oxidizing sodium iodide (Na125I) with an oxidizing agent like Chloramine-T or hydrogen peroxide. mdpi.comacs.org The electrophilic 125I+ then attacks an activated position on the aromatic ring of a suitable precursor, such as a hippuric acid derivative. This method is often preferred for producing radiotracers with high specific activity.
Precursor Chemistry and Derivatization for I-125 Incorporation
The success of direct radioiodination heavily relies on the chemistry of the precursor molecule. To facilitate efficient and site-specific incorporation of 125I, precursors are often derivatized to activate the aromatic ring for electrophilic substitution.
Common strategies include the use of organometallic precursors, particularly those containing tin (stannylated precursors) or silicon. nih.gov
Iododestannylation: This involves a precursor with a trialkyltin group (e.g., tributyltin) attached to the aromatic ring at the desired iodination site. The carbon-tin bond is readily cleaved by electrophilic iodine, resulting in high radiochemical yields and regioselectivity. nih.gov
Iododesilylation: Similarly, silanes can be used as precursors for labeling. While the carbon-silicon bond is more stable than the carbon-tin bond, this methodology has been used successfully for specific substrates, generally in acidic media. nih.govacs.org
These precursor-based methods allow for labeling under milder conditions compared to direct oxidation methods, which can be advantageous for sensitive molecules.
Radiochemical Purity Assessment and Stability Studies in Research Settings
Ensuring the radiochemical purity and stability of [125I]Iodohippurate Sodium is paramount for the validity of research data. Radiochemical impurities can interfere with the biological process being studied and lead to erroneous results. ymaws.com
Chromatographic Techniques for Purity Determination (e.g., Instant Thin-Layer Chromatography, High-Performance Liquid Chromatography)
Chromatographic separation methods are universally employed to determine the radiochemical purity of radiopharmaceuticals. radiologykey.com These techniques separate the desired labeled compound from potential radioactive impurities.
Instant Thin-Layer Chromatography (ITLC): ITLC is a rapid and widely used technique for routine quality control. europeanpharmaceuticalreview.com It utilizes a stationary phase, such as glass microfiber paper impregnated with silica gel (ITLC-SG), and a suitable mobile phase (solvent). A small spot of the radiopharmaceutical is applied to the strip, which is then developed in the solvent. Different chemical forms of radioactivity will migrate at different rates, allowing for their separation and quantification. For radioiodinated compounds, a primary goal is to separate the labeled product from free radioiodide (125I-).
High-Performance Liquid Chromatography (HPLC): HPLC is a more powerful and sensitive evolution of chromatography that offers superior separation capacity. researchgate.net The radiopharmaceutical sample is injected into a packed column (stationary phase), and its components are separated based on their interaction with the column and the mobile phase. researchgate.net A radioactivity detector is placed in line with the column outlet to generate a radiochromatogram. HPLC can effectively separate the main product from various impurities, such as free iodide, labeled precursors, and degradation by-products like labeled o-iodobenzoic acid. drugfuture.comnih.gov
| Technique | Principle | Common Stationary Phase | Advantages | Disadvantages |
|---|---|---|---|---|
| Instant Thin-Layer Chromatography (ITLC) | Separation based on differential migration on a coated strip. | Silica gel or cellulose on a support. europeanpharmaceuticalreview.com | Fast, simple, inexpensive. europeanpharmaceuticalreview.com | Lower resolution compared to HPLC. researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | High-pressure separation through a packed column. | C18 reverse-phase silica. nih.gov | High resolution and sensitivity, precise quantification. researchgate.net | More complex, expensive, and time-consuming. |
In Vitro Stability Profiling under Experimental Conditions
In vitro stability studies are essential to determine the shelf-life of the radiotracer and ensure its integrity throughout an experiment. The decomposition of [125I]Iodohippurate Sodium can be influenced by factors such as storage temperature, time, and the self-absorbed radiation dose (radiolysis). nih.gov Studies on commercial radioiodinated hippurans have shown that the primary radiochemical impurity that forms upon storage is free radioiodide. nih.gov Other identified impurities include labeled o-iodobenzoic acid. nih.gov The kinetics of decomposition can be evaluated to predict the stability of the radiopharmaceutical over time. nih.gov Different commercial preparations have shown considerable differences in stability, with some showing an increase in free iodide to over 2% before their expiration date. nih.gov
| Factor Investigated | Observation | Primary Impurities Formed | Reference |
|---|---|---|---|
| Storage Time | Radiochemical purity decreases over time. | Free radioiodide, radioiodinated o-iodobenzoic acid. | nih.gov |
| Temperature & Radiolysis | Decomposition is influenced by both temperature and self-absorbed radiation. | Not specified, general decomposition. | nih.gov |
| Commercial Formulation | Significant variability in stability among different manufacturers. | Free radioiodide levels varied from <1% to >4%. | nih.gov |
Specific Activity Considerations in Radiotracer Research
Specific activity is a critical parameter for radiotracers, defined as the amount of radioactivity per unit mass of the compound (e.g., GBq/mg or mCi/μmol). In research, particularly for receptor binding studies or when tracing biological pathways, high specific activity is often required. This ensures that a sufficient amount of radioactivity can be administered without introducing a pharmacologically significant mass of the compound, which could perturb the biological system under investigation.
For [125I]Iodohippurate Sodium, achieving high specific activity is dependent on the synthesis method. Direct labeling of a non-iodinated precursor using "no carrier added" (NCA) Na125I is the preferred approach. nordion.com NCA indicates that the radionuclide is supplied essentially free of stable isotopes of iodine. izotop.hu This results in a final product where nearly every molecule of iodohippurate is labeled with 125I, maximizing the specific activity. In contrast, isotopic exchange methods inherently involve the stable "carrier" molecule, which limits the achievable specific activity. High specific activity, such as values around 2500 Ci/mmol achieved for other 125I-labeled research compounds, allows for highly sensitive detection in experimental models. nih.gov
Isotopic Comparison and Implications for Research Applications (e.g., I-123, I-131)
The choice of iodine radioisotope for labeling o-iodohippuric acid has significant implications for its application in research, primarily due to the different physical properties of I-123, I-125, and I-131.
Iodine-123 is often considered the ideal isotope for diagnostic imaging due to its short half-life, which minimizes the radiation dose to the subject, and its 159 keV gamma emission, which is optimal for modern gamma cameras, resulting in high-quality images.
Iodine-131, with its longer half-life and higher energy gamma emission (364 keV), also emits beta particles. While these beta particles are useful for therapeutic applications, they contribute to a higher radiation dose in diagnostic studies and the high-energy gamma rays lead to poorer image resolution compared to I-123.
Iodine-125 decays by electron capture and emits low-energy gamma rays (35 keV). Its long half-life of about 60 days makes it unsuitable for routine diagnostic imaging in humans due to the prolonged radiation exposure. However, this long half-life, combined with its low energy emissions, makes it extremely useful for in-vitro assays (like radioimmunoassays) and for preclinical research in animal models where longer-term studies might be necessary. The Auger electrons emitted during its decay also make it a subject of interest for targeted radiotherapy research.
| Property | Iodine-123 (123I) | Iodine-125 (125I) | Iodine-131 (131I) |
|---|---|---|---|
| Half-life | 13.2 hours | 59.4 days | 8.02 days |
| Decay Mode | Electron Capture | Electron Capture | Beta Minus |
| Principal Photon Energy (keV) | 159 | 35 (and X-rays ~27) | 364 |
| Particulate Emission | No (Auger/Conversion electrons) | No (Auger/Conversion electrons) | Yes (Beta particles) |
| Primary Research Application | Diagnostic Imaging (SPECT) | In-vitro assays, preclinical animal studies, autoradiography | Therapeutic applications, some diagnostic imaging |
| Imaging Quality | Excellent | Poor (low energy) | Fair (high energy, septal penetration) |
The dosimetric characteristics of these isotopes are also markedly different. The beta particles from 131I contribute significantly to the absorbed radiation dose. In contrast, for 123I and 125I, the primary dose contribution comes from Auger and conversion electrons. The subcellular distribution of these isotopes can play a key role in their radiotoxicity, particularly for the Auger electron-emitting 123I and 125I.
Preclinical Pharmacokinetic and Biodistribution Research of 125i Iodohippurate Sodium
Renal Clearance Mechanisms of [¹²⁵I]Iodohippurate Sodium in Animal Models
The renal clearance of [¹²⁵I]Iodohippurate Sodium is a comprehensive process involving two primary mechanisms: glomerular filtration and active tubular secretion. richtlijnendatabase.nlrichtlijnendatabase.nl After intravenous administration, the compound is rapidly excreted by the renal system. richtlijnendatabase.nlrichtlijnendatabase.nl The dominant pathway for its removal from the blood is active transport by the renal tubules, which accounts for approximately 80% of its total clearance. richtlijnendatabase.nlrichtlijnendatabase.nl The remaining 20% is cleared through filtration at the glomerulus. richtlijnendatabase.nlrichtlijnendatabase.nl This dual-clearance pathway ensures its swift elimination from the body, with maximum renal uptake typically occurring within 2-5 minutes of administration in subjects with normal renal function. richtlijnendatabase.nlrichtlijnendatabase.nl
Glomerular filtration is the process by which the kidneys filter waste and excess fluid from the blood. For [¹²⁵I]Iodohippurate Sodium, this process contributes to about 20% of its total renal excretion. richtlijnendatabase.nlrichtlijnendatabase.nl The compound passes from the blood into the glomerular filtrate, the initial fluid formed by the kidneys. zuniv.net In research settings, the glomerular filtration rate (GFR) is a critical measure of kidney health. While [¹²⁵I]Iodohippurate Sodium clearance is not a direct measure of GFR due to its significant tubular secretion, its filtration dynamics are often studied alongside dedicated GFR markers. nih.gov Compounds like Sodium Iothalamate I-125 are used for this purpose, as they are cleared almost exclusively by glomerular filtration without significant tubular secretion or reabsorption. unm.edu By simultaneously measuring the clearance of both [¹²⁵I]Iodohippurate Sodium and a GFR marker, researchers can dissect the different aspects of renal function. nih.gov
The primary mechanism for the renal clearance of [¹²⁵I]Iodohippurate Sodium is active tubular secretion, which accounts for approximately 80% of its elimination. richtlijnendatabase.nlrichtlijnendatabase.nl This process occurs mainly in the proximal convoluted tubule (PCT), where specialized transporters actively move the compound from the peritubular capillaries into the tubular fluid. zuniv.netoregonstate.education This active transport mechanism is highly efficient, allowing for the rapid removal of the substance from the plasma, even the portion that is bound to plasma proteins. richtlijnendatabase.nl Approximately two-thirds to 70% of the compound binds reversibly to plasma proteins. richtlijnendatabase.nlrichtlijnendatabase.nl The process is characterized as a net secretion, meaning the amount of substance added to the tubular fluid by secretion far exceeds any potential reabsorption. zuniv.net This efficient secretion is the reason its clearance rate is used to estimate effective renal plasma flow.
Para-aminohippurate (PAH) is traditionally considered the reference standard for measuring effective renal plasma flow (ERPF) because it is almost completely removed from the blood in a single pass through the kidneys. rsna.orgwikipedia.org Its renal extraction ratio—the fraction of the substance removed from the blood by the kidney—is approximately 0.92 in a normal individual. wikipedia.org
Preclinical studies comparing [¹²⁵I]Iodohippurate Sodium (or other radio-iodinated ortho-iodohippurates, OIH) with PAH have found that while their clearance values are well-correlated, the extraction ratio of OIH is significantly lower than that of PAH. iaea.org In a dog model, the extraction ratios for OIH labeled with I-123 and I-131 were found to be 0.65 and 0.67, respectively, which is substantially lower than the ratio for PAH. nih.govosti.gov Another study noted the renal extraction of OJH(¹²⁵I) was 74%, compared to 90% for PAH. iaea.org This indicates that [¹²⁵I]Iodohippurate Sodium is not as completely cleared from the renal plasma in a single pass as PAH. iaea.org Despite this, a strong correlation exists between the clearance of the two substances, often defined by a regression equation. iaea.org
| Compound | Reported Extraction Ratio | Animal Model/Subject | Source |
|---|---|---|---|
| Para-Aminohippurate (PAH) | ~0.92 | Normal Individual | wikipedia.org |
| Para-Aminohippurate (PAH) | 0.90 | Human | iaea.org |
| Ortho-iodohippurate (¹²⁵I) | 0.74 | Human | iaea.org |
| Ortho-iodohippurate (¹²³I) | 0.65 | Dog | nih.govosti.gov |
Compartmental Modeling of [¹²⁵I]Iodohippurate Sodium Kinetics in Vivo
Pharmacokinetic studies have demonstrated that the in vivo behavior of radio-iodinated ortho-iodohippurate after intravenous administration is best described by a two-compartment model. nih.gov This model is used when a drug or tracer does not instantly distribute throughout the body but rather moves between a central compartment and a peripheral compartment at different rates. easpublisher.com
The application of a two-compartment model to [¹²⁵I]Iodohippurate Sodium kinetics describes its disposition in the body through two distinct phases. nih.govlitfl.com
Distribution Phase (Alpha Phase): Following intravenous injection, there is an initial, rapid decline in plasma concentration. easpublisher.comlitfl.com This is attributed to the distribution of the compound from the central compartment (which includes plasma and highly perfused organs) to the peripheral or tissue compartment (less well-perfused tissues). srmist.edu.in
Elimination Phase (Beta Phase): This is a slower phase of decline in plasma concentration that primarily reflects the elimination of the compound from the central compartment, mainly through renal clearance. litfl.com The equilibrium between the central and peripheral compartments is reached slowly. easpublisher.com
The plasma concentration curve, therefore, follows a bi-exponential decline, which can be mathematically resolved to calculate key pharmacokinetic parameters such as clearance and distribution volumes. nih.govlitfl.com
In preclinical research, the renal clearance of [¹²⁵I]Iodohippurate Sodium is typically determined using one of two primary methodologies:
Single-Injection Method: This technique involves administering a single intravenous bolus of the tracer. nih.gov Serial blood samples are then collected over time to plot the plasma concentration curve. By applying the principles of the two-compartment model to this curve, researchers can calculate the total body clearance, which, for this compound, is almost entirely attributable to renal clearance. rsna.org
Continuous Infusion Method: This method involves infusing the tracer at a constant rate to achieve a steady-state concentration in the plasma. nih.gov At steady state, the rate of infusion equals the rate of elimination. By measuring the plasma concentration and knowing the infusion rate, clearance can be calculated more directly. nih.gov In animal studies, this often involves the simultaneous infusion of multiple tracers, such as [¹²⁵I]Iodohippurate Sodium and an agent like ¹²⁵I-iothalamate, to assess both renal plasma flow and glomerular filtration rate concurrently and to improve the accuracy of urine collection. nih.govnih.gov
Extra-Renal Biodistribution and Excretion Pathways in Preclinical Studies
Research in Wistar rats has demonstrated that following intravenous administration, metabolites of [¹²⁵I]Iodohippurate sodium, namely ¹²⁵I-orthoiodobenzoic acid and free ¹²⁵I-iodide, can be detected in both urine and feces. The presence of these metabolites in the feces confirms a gastrointestinal route of excretion. This metabolic conversion and subsequent fecal elimination represent a tangible, albeit secondary, clearance mechanism.
Furthermore, studies involving the closely related radiopharmaceutical, ¹³¹I-iodohippurate, have shed light on the potential for hepatobiliary excretion. In subjects with normal renal function, the hepatobiliary excretion of ¹³¹I-iodohippurate is minimal, accounting for less than 0.4% of the administered dose. However, in instances of severe renal impairment, this pathway can be upregulated, with hepatobiliary excretion potentially increasing to as much as 5%. This suggests a compensatory mechanism where the liver plays a more pronounced role in the clearance of iodohippurate when the primary renal pathway is compromised.
The following table summarizes the identified extra-renal excretion pathways and metabolites in preclinical studies.
| Excretion Pathway | Metabolites Detected | Animal Model | Significance |
| Gastrointestinal (Fecal) | ¹²⁵I-orthoiodobenzoic acid, ¹²⁵I-iodide | Wistar Rats | Confirmed secondary pathway |
| Hepatobiliary | Parent compound and/or metabolites | (Inferred from ¹³¹I-iodohippurate studies) | Minor pathway, increases with renal impairment |
Influence of Physiological Factors on [¹²⁵I]Iodohippurate Sodium Pharmacokinetics in Research Animals
Renal Function: As a compound primarily cleared by the kidneys, the functional state of the renal system is the most critical determinant of [¹²⁵I]Iodohippurate sodium pharmacokinetics. In animal models of induced renal impairment, a significant decrease in the clearance of iodohippurate is observed. This leads to a prolonged half-life in the plasma and altered biodistribution, with potentially increased uptake in extra-renal tissues as the body attempts to compensate for the reduced renal excretion.
Protein Binding: The extent to which [¹²⁵I]Iodohippurate sodium binds to plasma proteins can influence its availability for glomerular filtration and tubular secretion. Studies have shown that o-iodohippurate binds to plasma proteins, and this interaction can affect its elimination rate. Differences in plasma protein concentrations and binding affinities between species or in different physiological states (e.g., disease models) can therefore contribute to variability in pharmacokinetic parameters.
Age: The age of the research animal can have a discernible impact on the pharmacokinetics of xenobiotics. In rats, age-related physiological changes, such as alterations in renal blood flow, glomerular filtration rate, and tubular secretion capacity, can affect the clearance of renally excreted compounds like [¹²⁵I]Iodohippurate sodium. Younger animals with developing renal systems or older animals with age-related declines in renal function may exhibit different pharmacokinetic profiles compared to healthy, mature adults.
Sex: Sex-based physiological differences can also lead to variations in drug pharmacokinetics. In mice, for example, sex-dependent differences in renal clearance have been documented for various compounds. These differences can be attributed to hormonal influences on renal blood flow, transporter expression, and metabolic enzyme activity. While specific studies on [¹²⁵I]Iodohippurate sodium are limited, the potential for sex to influence its renal handling in preclinical models is a recognized variable.
The table below outlines the key physiological factors and their potential impact on the pharmacokinetics of [¹²⁵I]Iodohippurate sodium in research animals.
| Physiological Factor | Potential Influence on Pharmacokinetics |
| Renal Impairment | Decreased clearance, prolonged plasma half-life, increased extra-renal distribution. |
| Plasma Protein Binding | Affects the fraction of unbound drug available for renal excretion, influencing clearance rates. |
| Age | Variations in renal function associated with development and senescence can alter clearance. |
| Sex | Hormonal and physiological differences between males and females may lead to variations in renal clearance. |
A comprehensive understanding of these influencing factors is crucial for the accurate interpretation of preclinical pharmacokinetic data and for the successful translation of these findings to clinical applications.
In Vitro and Ex Vivo Research Applications and Methodologies of 125i Iodohippurate Sodium
Cellular and Tissue Uptake Studies of [125I]Iodohippurate Sodium
The ability to track the movement of [125I]Iodohippurate sodium at a cellular and tissue level is fundamental to its research utility. These studies provide insights into transport mechanisms and the biodistribution of the compound or molecules conjugated to it.
In vitro models are crucial for dissecting the molecular mechanisms of renal transport without the complexities of a whole-organism system. Kidney cortex slices, in particular, offer a well-established model for studying the transport of organic anions like iodohippurate. nih.gov These slices retain a high degree of functional integrity, including active transporter proteins, for a period sufficient to conduct uptake experiments.
In a typical experiment, kidney cortex slices from animal models are incubated in a buffer solution containing [125I]Iodohippurate sodium. The accumulation of radioactivity within the slices over time is measured. By manipulating the experimental conditions—such as temperature, the presence of metabolic inhibitors, or the addition of competing transport substrates—researchers can characterize the nature of the transport process. For example, a significant decrease in uptake at low temperatures or in the presence of metabolic inhibitors would suggest an active, energy-dependent transport mechanism.
Studies have demonstrated that after renal ischemia, the in vitro uptake of [125I]-o-iodohippurate in cortex slices shows a significant decrease, indicating damage to the tubular cell transport system. nih.gov These models are instrumental in understanding the pathophysiology of kidney diseases and the mechanisms of drug-induced nephrotoxicity. europeanpharmaceuticalreview.comresearchgate.net
Table 1: Experimental Factors in [125I]Iodohippurate Uptake Studies Using Kidney Cortex Slices
| Factor Investigated | Experimental Condition | Observed Effect on Uptake | Inference |
|---|---|---|---|
| Energy Dependence | Incubation at 4°C vs. 37°C | Reduced uptake at lower temperatures | Transport is an active, energy-dependent process |
| Competitive Inhibition | Addition of other organic anions (e.g., probenecid) | Decreased [125I]Iodohippurate accumulation | Shared transport pathway (e.g., OATs) |
| Pathophysiology | Slices from ischemic kidneys | Significantly decreased uptake vs. healthy controls nih.gov | Ischemic injury impairs tubular transport function |
Ex vivo autoradiography is a powerful imaging technique used to visualize the distribution of radiolabeled compounds within tissues and organs. giffordbioscience.com In this methodology, a research animal is administered [125I]Iodohippurate sodium. After a predetermined time, the animal is euthanized, and organs of interest (e.g., kidneys, liver, tumors) are excised, frozen, and thinly sectioned. researchgate.netqps.com
These tissue sections are then exposed to a radiation-sensitive film or a phosphor imaging plate. The gamma rays emitted by the 125I isotope create a two-dimensional image, or autoradiogram, where the density of the signal is proportional to the concentration of the radiotracer in that specific region of the tissue. nih.gov This technique provides high-resolution spatial information about where the compound accumulates.
For instance, ex vivo autoradiography can confirm the high accumulation of [125I]Iodohippurate sodium in the renal cortex, consistent with its primary route of elimination. nih.gov When conjugated to a tumor-targeting molecule, this method can visually demonstrate the specific uptake in tumor tissue compared to surrounding healthy tissue, providing crucial data for the development of targeted radiopharmaceuticals. researchgate.net The technique is also invaluable for confirming findings from in vivo imaging and providing a more detailed microscopic view of the radiotracer's localization. giffordbioscience.comnih.gov
Application as a Radiotracer in Biochemical and Molecular Studies
The 125I label on iodohippurate allows it to be used as a versatile tracer in a range of biochemical and molecular assays, extending its utility beyond renal studies.
Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand for its receptor. nih.govmerckmillipore.com While iodohippurate itself does not have a specific receptor target, it can be chemically conjugated to other molecules, such as peptides, antibodies, or small molecule drugs, that do. The [125I] label then serves as a reporter to quantify the binding of this conjugate to its target receptor.
In a typical competitive binding assay, a cell membrane preparation or tissue homogenate containing the receptor of interest is incubated with a constant concentration of the [125I]-labeled conjugate. nih.gov Increasing concentrations of an unlabeled competing compound are added to the incubation. The amount of radioactivity bound to the membranes is measured, usually after separating the bound from the free radioligand by filtration. A successful competitor will displace the radiolabeled conjugate, leading to a decrease in the measured radioactivity. merckmillipore.com These data are used to calculate key binding parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which are measures of the unlabeled compound's binding affinity. nih.gov
Table 2: Key Parameters Determined from Receptor Binding Assays
| Parameter | Description | Significance |
|---|---|---|
| Kd (Dissociation Constant) | The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. | A measure of the radioligand's affinity for the receptor. A lower Kd indicates higher affinity. |
| Bmax (Maximum Binding Capacity) | The total concentration of receptors in the sample. | Indicates the density of the target receptor in the tissue or cell preparation. |
| IC50 (Half-maximal Inhibitory Concentration) | The concentration of a competing unlabeled ligand that displaces 50% of the specific binding of the radioligand. | Used to determine the binding affinity of the unlabeled test compound. |
| Ki (Inhibition Constant) | The inhibition constant for a competing unlabeled ligand, calculated from the IC50 value. | Provides a standardized measure of the affinity of the competing ligand for the receptor. |
Radioisotopes are frequently employed to study enzyme kinetics and metabolic pathways. assaygenie.comadmescope.com [125I]Iodohippurate sodium can be used as a substrate to study the activity of enzymes that may be involved in its transport or metabolism. For example, if an enzyme is hypothesized to metabolize iodohippurate, incubating the enzyme with [125I]Iodohippurate sodium and then analyzing the reaction mixture using techniques like chromatography can identify and quantify the formation of radiolabeled metabolites.
The rate of metabolite formation can be used to determine key enzyme kinetic parameters. Furthermore, this method can be adapted to screen for inhibitors of a particular enzyme. Potential inhibitors would be added to the incubation, and a decrease in the rate of [125I]Iodohippurate metabolism would indicate inhibitory activity. nih.gov
The use of radiolabeled compounds is a cornerstone of preclinical ADME studies, which are essential for drug development. nih.gov By labeling a new chemical entity (NCE) or a biological therapeutic with 125I, researchers can quantitatively track its fate in in vitro and ex vivo systems.
Absorption: In in vitro models, such as Caco-2 cell monolayers, the transport of an 125I-labeled compound across the cell layer can be measured to predict its intestinal absorption.
Distribution: As described in the autoradiography section (4.1.2), the distribution of an 125I-labeled drug into various tissues and organs can be visualized and quantified. qps.com
Metabolism: In vitro incubation of an 125I-labeled drug with liver microsomes or hepatocytes allows for the identification and quantification of metabolites. admescope.com This is critical for understanding metabolic pathways and predicting potential drug-drug interactions. nih.gov
Excretion: The pathways of excretion can be studied in vitro using models like perfused kidney or liver slices to determine the role of specific transporters in the elimination of the 125I-labeled compound.
While direct labeling of a drug is common, [125I]Iodohippurate could also be used as a tag conjugated to a larger molecule, like a biotherapeutic, to study its ADME properties, although the stability of the conjugate in vivo would be a critical consideration. slideshare.netresearchgate.net
Radiomicroscopy and Quantitative Autoradiography in Research
Iodine-125 (B85253) ([125I]), an emitter of beta-radiation, is a frequently utilized radionuclide in quantitative autoradiography due to its suitable physical properties. nih.gov This technique allows for the localization and quantification of radiolabeled molecules within tissues and even individual cells. The process involves exposing tissue sections containing a [125I]-labeled compound to a photographic emulsion or radiation-sensitive film. The emissions from the [125I] decay create a latent image in the emulsion, which, when developed, reveals the distribution and density of the radiolabeled substance.
The simultaneous exposure of radioactive standard sources is a key aspect of quantitative autoradiography, as it enables the evaluation of absolute amounts of radioactivity. nih.gov For cellular level analysis, standard cells with radioiodinated membranes can serve as a reference, taking into account the physical properties of the isotope. nih.gov By comparing the silver grain densities of the cells under investigation with those of the standard cells, researchers can determine the absolute number of target molecules, such as antigens on a single cell surface. nih.gov
A notable application of this methodology is the quantification of membrane-bound immunoglobulin G (IgG) on single human lymphocytes. nih.gov This approach requires determining the specific activity of the labeled antibody and achieving immunological saturation to ensure accurate quantification. nih.gov Studies have successfully used this technique to evaluate differing amounts of immunoglobulins on lymphocytes from healthy individuals and patients with chronic lymphatic leukemia. nih.gov
Quantitative autoradiography with [125I]-labeled ligands is also extensively used in neuroscience to map the distribution of receptors and binding sites in the brain. For instance, [125I]iodoglyburide, a high-affinity ligand for ATP-sensitive potassium channels, has been used to map these channels in rat brain sections. nih.gov This research revealed a broad distribution of the channels, with particularly high concentrations in areas such as the globus pallidus, ventral pallidum, and specific regions of the hippocampus. nih.gov
Table 1: Research Findings using [125I] Quantitative Autoradiography
| [125I]-Labeled Ligand | Target | Tissue/Model | Key Findings | Reference |
|---|---|---|---|---|
| [125I]Iodoglyburide | ATP-sensitive potassium channels | Rat Brain Sections | High binding in globus pallidus, ventral pallidum, hippocampus (CA2, CA3), and substantia nigra zona reticulata. KD of 495 pM and Bmax of 176 fmol/mg. | nih.gov |
| [125I]-Labeled Antibody | Immunoglobulin G (IgG) | Human Lymphocytes | Successfully quantified different amounts of membrane-bound IgG on lymphocytes from a normal person and a patient with chronic lymphatic leukemia. | nih.gov |
| [125I]Iodotrazoline | Imidazoline-2 Binding Site (I2BS) | Rat Brain Sections | Revealed heterogeneous distribution with high signals in the medulla, midbrain, pons, and hypothalamus. Specific binding was confirmed by pretreatment with selective ligands. | nih.gov |
| [125I]TZ66127 | Transient receptor potential canonical 5 (TRPC5) | Rat Brain Sections | Accumulation of the radioligand correlated with the distribution of TRPC5 channels, confirming binding specificity. | nih.gov |
KD (Dissociation Constant): A measure of binding affinity. Bmax (Maximum Binding Site Density): A measure of the concentration of the target receptor.
Development of Novel I-125 Labeled Probes for In Vitro Research
The development of novel probes radiolabeled with [125I] is a critical area of research, providing essential tools for exploring biological systems in vitro. patsnap.combiotrend.com These probes are designed to bind with high affinity and specificity to particular targets, such as receptors, enzymes, or transporters, allowing for their detailed characterization. chelatec.com The versatility of [125I] allows it to be incorporated into a wide range of molecules, from small organic compounds to peptides and proteins. nih.govrevvity.com
One example is the development of [125I]iodotrazoline, a novel radioligand for the Imidazoline-2 Binding Site (I2BS), which is considered a biomarker for reactive astrocytes implicated in neurodegenerative disorders. nih.gov This probe was developed with high affinity (Ki = 6.8 nM) and excellent selectivity over α2-adrenoceptors. nih.gov In vitro autoradiography using this probe on rat brain sections demonstrated high specific binding to I2BS, which was significantly reduced by pretreatment with other I2BS-selective ligands. nih.gov
Another innovative probe is (-)-3-([125I])iodo-4-azidococaine ([125I]IACoc), a photoaffinity label synthesized to identify cocaine-binding proteins. pnas.org Photoaffinity labeling with this probe selectively derivatized a 26-kDa polypeptide that exhibits the pharmacology of a sigma receptor in membranes from rat brain, rat liver, and human placenta. pnas.org Kinetic analysis of its binding revealed two high-affinity sites, confirming it as a potent and specific tool for characterizing the haloperidol-sensitive sigma receptor. pnas.org
Researchers have also synthesized [125I]TZ66127, the first [125I]-labeled radioligand for the transient receptor potential canonical 5 (TRPC5) channel, a potential therapeutic target for neurological diseases. nih.gov In vitro cell-binding assays and autoradiography studies confirmed that the accumulation of [125I]TZ66127 correlates with the distribution of TRPC5. nih.gov This probe serves as a valuable tool for screening the binding activity of new compounds targeting this channel. nih.gov
The development of these novel probes often involves sophisticated chemical synthesis and purification techniques to achieve high radiochemical purity and specific activity. nih.govnih.gov The availability of such highly specific [125I]-labeled probes is fundamental for advancing in vitro research, including drug discovery and the elucidation of complex biological pathways. nih.govpatsnap.com
Advanced Research Methodologies Utilizing 125i Iodohippurate Sodium
Dual-Isotope Radiotracer Techniques for Concurrent Physiological Measurements (e.g., with [125I]Sodium Iothalamate)
Dual-isotope techniques allow for the simultaneous measurement of multiple physiological parameters in a single study, providing a comprehensive and internally controlled assessment of organ function. In nephrology research, [125I]Iodohippurate Sodium is often paired with a radiolabeled marker of glomerular filtration, such as [125I]Sodium Iothalamate or 51Cr-EDTA, to concurrently measure effective renal plasma flow (ERPF) and glomerular filtration rate (GFR). nih.gov
This approach is powerful because ERPF, primarily assessed by the clearance of iodohippurate, and GFR, assessed by the clearance of iothalamate, are key indicators of kidney health. wikipedia.orgmhmedical.com Measuring them simultaneously in the same subject minimizes variability that could arise from separate measurements taken at different times. The distinct energy peaks of different isotopes (e.g., 125I and 131I or 51Cr) allow for their individual quantification when measured in the same sample. nih.govnih.govnih.gov For instance, a study in calves utilized single injections of 51Cr-EDTA and [125I]ortho-iodohippurate to successfully measure GFR and ERPF, respectively, yielding results comparable to traditional constant infusion methods. nih.gov Another study highlighted the use of I-125 iothalamate for GFR measurements with a correction for inaccurate urine collections using I-131 hippuran, underscoring the utility of dual-isotope methods for improving accuracy.
The pharmacokinetic profiles of both [125I]Iothalamate and [131I]o-iodohippurate have been characterized in patients with varying degrees of renal insufficiency, confirming that their clearances are closely related to renal function and supporting their use in dual-tracer assessments. nih.gov
| Radiotracer | Physiological Parameter Measured | Primary Clearance Mechanism | Typical Paired Radiotracer |
|---|---|---|---|
| [125I]Iodohippurate Sodium | Effective Renal Plasma Flow (ERPF) | Tubular Secretion | [125I]Sodium Iothalamate |
| [125I]Sodium Iothalamate | Glomerular Filtration Rate (GFR) | Glomerular Filtration | [125I]Iodohippurate Sodium |
Integration with Preclinical Imaging Modalities for Research (e.g., Micro-SPECT/CT for animal studies)
In preclinical research, understanding the in-vivo behavior and biodistribution of compounds is crucial. Micro-Single Photon Emission Computed Tomography (micro-SPECT) combined with Computed Tomography (micro-SPECT/CT) is a powerful imaging modality for non-invasively studying physiological and pathological processes in small animal models. nih.govvub.be The gamma emissions of 125I make [125I]Iodohippurate Sodium a suitable tracer for these studies, allowing for the visualization and quantification of renal uptake and excretion.
This technique provides high-resolution, three-dimensional images of radiotracer distribution over time. The integration of CT provides anatomical context to the functional data from SPECT. nih.govvub.be Animal studies using 125I-labeled molecules and SPECT/CT have been employed to investigate the biodistribution of various agents, confirming the utility of this isotope for in-vivo tracking. nih.govdovepress.com For example, studies on other 125I-labeled compounds have shown predominant accumulation in specific organs, which can be clearly visualized and quantified using SPECT imaging. dovepress.comnih.gov
The use of micro-SPECT allows for longitudinal studies in the same animal, where each animal can serve as its own control. This reduces inter-animal variability and strengthens the statistical power of the research. nih.govvub.be Quantitative analysis of micro-SPECT images can provide detailed pharmacokinetic data, such as the percentage of injected dose per gram (%ID/g) in the kidneys and other organs at various time points.
| Time Post-Injection | Kidney Uptake (%ID/g) | Liver Uptake (%ID/g) | Blood Clearance (%ID/mL) |
|---|---|---|---|
| 1 hour | 15.5 ± 2.1 | 1.2 ± 0.3 | 2.5 ± 0.5 |
| 4 hours | 8.2 ± 1.5 | 0.8 ± 0.2 | 0.9 ± 0.2 |
| 24 hours | 1.1 ± 0.4 | 0.3 ± 0.1 | 0.1 ± 0.05 |
Radiometric Analysis Techniques for Quantitative Research Outcomes
Accurate quantification of radioactivity is fundamental to research utilizing radiotracers. For [125I]Iodohippurate Sodium, gamma counters and liquid scintillation counters are the primary instruments for obtaining precise quantitative data from biological samples (e.g., plasma, urine, tissue homogenates).
Gamma counters are designed to detect gamma radiation emitted from isotopes like 125I. berthold.com The instrument typically uses a sodium iodide (NaI) scintillation crystal that produces a flash of light when it interacts with a gamma ray. This light is then converted into an electrical pulse by a photomultiplier tube, and the pulses are counted. berthold.com The high efficiency of modern gamma counters for 125I makes them a staple in radioimmunoassays (RIA) and other research applications requiring the measurement of gamma-emitting nuclides. berthold.comnih.gov
The counting efficiency of a gamma counter for 125I can be quite high, often exceeding 70% and in many cases over 90%. nih.govmtsu.eduoregonstate.edu However, factors such as instrument calibration and the energy window settings can influence the efficiency. nih.govnih.gov Regular quality control using certified reference materials is essential to ensure accurate and reproducible results. nih.gov
| Parameter | Typical Value/Characteristic |
|---|---|
| Detector Type | Sodium Iodide (NaI) well-type crystal |
| Typical Counting Efficiency | >70% (often >90% in modern counters) nih.govmtsu.eduoregonstate.edu |
| Energy of 125I Gamma/X-ray Emissions | 27-35 keV mtsu.eduyale.edu |
| Common Applications | Radioimmunoassay (RIA), biodistribution studies, clearance studies berthold.comharvard.edu |
Liquid scintillation counting (LSC) is another versatile technique for quantifying radioactivity, particularly for beta-emitters, but it is also highly effective for detecting the Auger electrons emitted during the decay of 125I. uwm.edu In LSC, the sample is mixed with a liquid scintillation cocktail. The energy from the radioactive decay is transferred to solvent molecules and then to a fluor within the cocktail, which emits photons of light. These light flashes are detected by photomultiplier tubes. wikipedia.org
A key advantage of LSC is the intimate contact between the sample and the scintillator, which can lead to high counting efficiencies. For 125I, the efficiency can be as high as 76-80%. oregonstate.eduuwm.edu However, the counting process can be affected by "quenching," which is the reduction of light output due to interfering substances in the sample. uwm.edu Modern liquid scintillation counters have methods to correct for quenching, often using an external standard to generate a quench curve. uwm.edusfu.ca Dual-label counting techniques in LSC also allow for the simultaneous measurement of two different isotopes in the same sample, provided their energy spectra are sufficiently different. nih.govhidex.com
| Parameter | Description |
|---|---|
| Principle of Detection | Detection of light photons produced by Auger electrons interacting with a liquid scintillator uwm.edu |
| Achievable Counting Efficiency | Up to 76-80% oregonstate.eduuwm.edu |
| Major Challenge | Quenching (chemical or color) which reduces counting efficiency uwm.edu |
| Quench Correction | Performed using methods like the external standard channels ratio to ensure data accuracy uwm.edusfu.ca |
Comparative and Translational Research Perspectives of 125i Iodohippurate Sodium
Comparison of [¹²⁵I]Iodohippurate Sodium with Other Radiolabeled Renal Function Markers in Research Models (e.g., [⁹⁹ᵐTc]MAG3, [¹³¹I]Orthoiodohippurate)
In preclinical research, the selection of a radiolabeled marker for assessing renal function is critical and depends on the specific research question. [¹²⁵I]Iodohippurate sodium, while historically significant, is often compared with other agents like Technetium-99m mercaptoacetyltriglycine ([⁹⁹ᵐTc]MAG3) and its ¹³¹I-labeled counterpart, [¹³¹I]Orthoiodohippurate ([¹³¹I]OIH). These compounds are primarily used to measure effective renal plasma flow (ERPF) due to their efficient extraction and secretion by the renal tubules.
[¹³¹I]Orthoiodohippurate shares a nearly identical physiological pathway with [¹²⁵I]Iodohippurate, with both being analogues of p-aminohippuric acid (PAH). They are both primarily cleared by tubular secretion (approximately 80%) and glomerular filtration (20%). richtlijnendatabase.nl The primary distinction in a research context lies in the radioisotope itself. ¹²⁵I has a longer half-life (59.4 days) compared to ¹³¹I (8.02 days), which can be advantageous for studies requiring longer-term sample analysis, but also presents greater challenges for waste disposal and radiation safety. nih.gov
[⁹⁹ᵐTc]MAG3 has emerged as a common substitute for iodohippurate compounds in many applications. Studies comparing [⁹⁹ᵐTc]MAG3 with [¹³¹I]OIH have shown that while their clearance half-lives are similar, the plasma clearance of [⁹⁹ᵐTc]MAG3 is generally lower. nih.govnih.gov For instance, one comparative study noted the average plasma clearance of [⁹⁹ᵐTc]MAG3 to be 138 mL/min, significantly less than that of [¹³¹I]OIH at 272 mL/min. nih.gov Despite this, a good correlation between their clearance rates has been established. nih.gov A key advantage of [⁹⁹ᵐTc]MAG3 in research models is the superior image quality afforded by the gamma energy of ⁹⁹ᵐTc, leading to better-defined scintigraphic images compared to those from ¹³¹I. nih.govsnmjournals.org However, for the precise estimation of renal plasma flow, iodohippurate is often considered more accurate. nih.gov
Table 1: Comparative Characteristics of Renal Radiotracers in Research
| Feature | [¹²⁵I]Iodohippurate Sodium | [¹³¹I]Orthoiodohippurate | [⁹⁹ᵐTc]MAG3 |
|---|---|---|---|
| Primary Excretion | Tubular Secretion (~80%), Glomerular Filtration (~20%) | Tubular Secretion (~80%), Glomerular Filtration (~20%) richtlijnendatabase.nl | Primarily Tubular Secretion |
| Plasma Protein Binding | Approx. 67% richtlijnendatabase.nl | Approx. 67% richtlijnendatabase.nl | High (Approx. 90%) |
| Plasma Clearance | High; considered a gold standard for ERPF measurement | High; comparable to [¹²⁵I]Iodohippurate nih.gov | Lower than OIH, but well-correlated nih.govnih.gov |
| Radioisotope Half-life | 59.4 days nih.gov | 8.02 days | 6.01 hours |
| Imaging Quality | Not typically used for imaging | Lower quality than ⁹⁹ᵐTc nih.gov | Superior image quality nih.govsnmjournals.org |
| Research Application | ERPF measurement, pharmacokinetic studies | ERPF measurement, renal scintigraphy nih.gov | Renal scintigraphy, relative function studies nih.gov |
Methodological Validations and Reproducibility in Research Studies
The reliability of [¹²⁵I]Iodohippurate as a research tool hinges on the validation and reproducibility of the methods used for its measurement. Pharmacokinetic studies have demonstrated that iodohippurate follows a two-compartment model after intravenous administration, with its clearance being closely related to renal function. nih.gov The validation of methods often involves comparing its clearance to that of inulin, the gold standard for glomerular filtration rate (GFR), or PAH for ERPF.
Reproducibility is a key concern in any research study. Studies assessing renal clearance of radiopharmaceuticals aim for high reproducibility to ensure that observed changes are due to physiological or pathological processes rather than measurement error. For instance, studies on other renal markers like [⁹⁹ᵐTc]MAG3 have specifically re-evaluated reproducibility to address conflicting results in the literature, highlighting the importance of standardized physiological conditions and rigorous double-checking of experimental measurements. While specific reproducibility data for [¹²⁵I]Iodohippurate in recent literature is sparse, the principles applied to agents like [⁹⁹ᵐTc]MAG3 are directly applicable.
Methodological validation also extends to the radiochemical purity of the tracer. The presence of free iodide as a radiochemical impurity can affect the accuracy of measurements by contributing to background radioactivity. Therefore, quality control measures, such as thin-layer chromatography, are essential to ensure that the radiopharmaceutical meets the required purity standards, typically above 92%.
Applicability of Animal Model Data to General Pharmacokinetic Principles
Data generated from animal models using [¹²⁵I]Iodohippurate are valuable for understanding fundamental pharmacokinetic principles, particularly those related to renal excretion. Because the mechanisms of tubular secretion and glomerular filtration are broadly conserved across mammalian species, findings in animals regarding the renal handling of iodohippurate can often be extrapolated to humans. This makes it a useful tool for studying the basic science of renal physiology and drug transport.
However, the direct translation of pharmacokinetic parameters from animals to humans is not always straightforward. d-nb.info Disparities in metabolic rates, body size, and specific transporter efficiencies can lead to differences in drug disposition. nih.gov While animal experiments with renal markers can establish proof-of-concept for renal clearance pathways, quantitative prediction of human pharmacokinetics often requires allometric scaling or more complex physiologically based pharmacokinetic (PBPK) modeling.
Despite these challenges, animal studies using [¹²⁵I]Iodohippurate provide crucial foundational data. They help in understanding how various physiological states (e.g., hydration) or pathological conditions (e.g., renal impairment) affect renal clearance. richtlijnendatabase.nl This information is instrumental in building a comprehensive understanding of renal pharmacology that can later be refined and validated in human studies.
Role in Evaluating Renal Drug Elimination in Preclinical Toxicology Studies
In preclinical toxicology, assessing the effect of a new chemical entity (NCE) on renal function is a critical safety endpoint. [¹²⁵I]Iodohippurate can serve as a sensitive probe for evaluating changes in renal tubular secretion. Since many drugs are actively secreted by the tubules, co-administration of an NCE with [¹²⁵I]Iodohippurate in an animal model can reveal potential drug-drug interactions (DDIs) at the transporter level.
A significant decrease in the clearance of [¹²⁵I]Iodohippurate in the presence of a test compound would suggest competitive inhibition of renal anion transporters, such as the organic anion transporters (OATs). This provides an early indication of the NCE's potential to alter the elimination of other renally cleared drugs, a key consideration for clinical development.
Furthermore, drug-induced nephrotoxicity often manifests as damage to the renal tubules. Monitoring the clearance of [¹²⁵I]Iodohippurate over the course of a toxicology study can provide a functional measure of tubular health. A progressive decline in its clearance could indicate evolving tubular injury, complementing traditional markers like blood urea (B33335) nitrogen (BUN) and serum creatinine, which may only become elevated after significant renal damage has occurred.
Future Directions and Research Frontiers for 125i Iodohippurate Sodium
Design and Synthesis of Next-Generation [¹²⁵I]Iodohippurate Derivatives for Enhanced Research Specificity
The development of new derivatives of [¹²⁵I]Iodohippurate is a key area of future research, aimed at creating agents with improved characteristics for specific research applications. The primary goals for these next-generation compounds include higher specificity for renal transporters, altered pharmacokinetic profiles, and enhanced stability.
Current synthesis of radioiodinated compounds like iodohippurate often relies on established methods such as electrophilic aromatic substitution and isotope exchange reactions. In these processes, a precursor molecule is reacted with a radioiodide salt, often in the presence of an oxidizing agent or a catalyst. For instance, copper salts have been shown to improve the efficiency of nucleophilic radioiodination by facilitating the nucleophilic attack of radioactive iodine on the carbon-halogen bond. nih.gov
Future strategies may involve modifying the core hippuric acid structure. By adding or altering functional groups on the benzoyl or glycine (B1666218) moieties, researchers could fine-tune the molecule's interaction with organic anion transporters (OATs) in the kidney, potentially differentiating between OAT1 and OAT3 with greater precision. This could lead to more nuanced investigations of renal tubular secretion mechanisms in health and disease.
Another approach involves the development of theranostic agents, where the ¹²⁵I isotope serves a diagnostic or research purpose, while the core molecule is attached to a therapeutic component. Such derivatives would require sophisticated synthesis strategies to ensure that neither the radiolabel nor the therapeutic payload interferes with the molecule's renal transport capabilities.
Exploration of [¹²⁵I]Iodohippurate Sodium in Novel Preclinical Disease Models
While [¹²⁵I]Iodohippurate Sodium is a well-established tool for assessing effective renal plasma flow and tubular secretion in standard preclinical models, its potential in novel disease models remains an open frontier for exploration. Its utility could extend beyond general nephrology to investigate specific pathologies that indirectly affect renal function.
For example, in preclinical models of:
Cardiorenal Syndrome: Investigating the intricate relationship between cardiac dysfunction and subsequent renal impairment.
Drug-Induced Nephrotoxicity: Using [¹²⁵I]Iodohippurate to sensitively detect early changes in renal tubular function caused by new therapeutic agents.
Sepsis and Acute Kidney Injury (AKI): Tracking real-time changes in renal perfusion and function during the progression of systemic inflammatory conditions.
Glioblastoma: While a less conventional application, exploring how systemic cancers and their treatments impact renal clearance mechanisms could be a potential area of study. wikipedia.org
The high sensitivity of radiotracer techniques makes [¹²⁵I]Iodohippurate Sodium an ideal candidate for detecting subtle alterations in renal physiology that may precede more overt signs of kidney damage in these models. Such studies could provide valuable insights into disease mechanisms and serve as a platform for evaluating the renal safety and efficacy of novel therapeutics.
Advancements in Radiochemical Techniques for Improved Yield and Purity in Research Production
The quality of [¹²⁵I]Iodohippurate Sodium is paramount for its use in research, demanding high radiochemical purity and consistent yields. Future research will continue to focus on optimizing the radiolabeling process.
A significant challenge in the production of iodine-125 (B85253) based radiochemicals is the presence of impurities such as iodate (B108269) (IO₃⁻) and periodate (B1199274) (IO₄⁻). researchgate.netscispace.com Advanced purification techniques are crucial for ensuring that the final product meets the required specifications, which typically demand a radiochemical purity of over 95%. researchgate.netscispace.comiaea.org
Recent advancements include modified reduction methods to enhance the purity of the initial Na¹²⁵I solution. One such method utilizes a modified Jones reductor, which employs a zinc-mercury amalgam to convert iodate and periodate impurities into the desired iodide (I⁻) form. researchgate.netscispace.com This process, when performed in a closed system to prevent re-oxidation, has been shown to achieve radiochemical purities of over 99% with yields exceeding 97%. researchgate.netscispace.comresearchgate.net
| Technique | Principle | Reported Purity | Reported Yield/Efficiency | Key Advantage |
|---|---|---|---|---|
| Standard Isotope Exchange | Exchange of non-radioactive iodine with ¹²⁵I on the hippuran molecule. | >95% | Variable | Well-established method. |
| Modified Jones Reductor | Reduction of iodate/periodate impurities in Na¹²⁵I starting material. | >99.2% | >97.9% | Significantly improves purity of the radioiodide precursor. researchgate.netscispace.com |
| Chromatography (TLC/HPLC) | Separation of the final product from impurities and unreacted iodide. | Analytical Tool | N/A (for analysis) | Accurate assessment of radiochemical purity. iaea.org |
Future work will likely focus on developing automated synthesis modules for [¹²⁵I]Iodohippurate production. Automation can improve reproducibility, increase operator safety, and facilitate the consistent production of high-purity radiochemicals for research purposes.
Computational Modeling and In Silico Studies of [¹²⁵I]Iodohippurate Sodium Behavior
Computational modeling and in silico studies represent a promising, yet largely untapped, area for advancing our understanding of [¹²⁵I]Iodohippurate Sodium. These methods can provide molecular-level insights into the behavior of the compound that are difficult to obtain through traditional experimental techniques alone.
Potential applications of computational modeling include:
Molecular Docking Simulations: Simulating the interaction between iodohippurate and renal organic anion transporters (OATs). This could elucidate the specific binding modes and key amino acid residues involved in its transport, paving the way for the rational design of derivatives with enhanced specificity.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Developing sophisticated models to simulate the absorption, distribution, metabolism, and excretion (ADME) of [¹²⁵I]Iodohippurate in virtual animal models. This could help predict its behavior in different physiological or pathological states and optimize experimental designs.
Quantum Mechanics Simulations: Investigating the electronic structure of the molecule to understand factors influencing its stability and reactivity during the radiolabeling process.
While specific in silico studies on [¹²⁵I]Iodohippurate Sodium are not yet widely reported in the literature, the tools and methodologies are well-established in the broader field of drug discovery and development. Applying these computational approaches could accelerate the design of next-generation renal imaging agents and deepen our fundamental understanding of renal transport physiology.
Q & A
Q. What are the critical safety protocols for handling iodohippurate sodium I-125 in laboratory settings?
this compound requires stringent safety measures due to its volatility and thyroid absorption risks. Key protocols include:
- Conducting iodinations in fume hoods with negative pressure to minimize airborne contamination .
- Using double-gloved PPE and thyroid shielding during handling.
- Regularly monitoring lab surfaces for contamination via gamma counters and decontaminating with iodine-specific solvents .
- Storing uncapped vials in sealed, lead-shielded containers to reduce exposure risks .
Q. How is this compound synthesized and radiolabeled for renal imaging studies?
The compound is synthesized by iodinating hippuric acid with I-125 sodium iodide under controlled acidic conditions. Methodological steps include:
- Optimizing reaction pH (typically 2–3) to maximize labeling efficiency.
- Purifying the product via HPLC or column chromatography to isolate the mono-iodinated form .
- Validating radiochemical purity (>95%) using thin-layer chromatography (TLC) with gamma scanners .
Q. What are the standard applications of this compound in preclinical research?
Its primary use is in renal function studies, leveraging its renal tubular secretion mechanism. Common applications include:
- Quantifying glomerular filtration rate (GFR) and effective renal plasma flow (ERPF) in animal models .
- Comparing pharmacokinetics with other renal agents (e.g., I-131-labeled compounds) to assess specificity .
Advanced Research Questions
Q. How can researchers address variability in this compound biodistribution data across studies?
Contradictions in biodistribution data often arise from differences in animal models or dosing protocols. Mitigation strategies include:
- Standardizing animal hydration status and anesthesia protocols to minimize renal blood flow variability .
- Cross-validating results with alternative isotopes (e.g., Tc-99m DTPA) or invasive measurements (e.g., inulin clearance) .
- Applying mixed-effects statistical models to account for inter-subject variability in longitudinal studies .
Q. What experimental design considerations are critical for optimizing this compound in dual-isotope imaging studies?
Dual-isotope studies require careful energy window separation and decay correction. Key steps involve:
- Selecting isotopes with non-overlapping gamma emission energies (e.g., pairing I-125 [35 keV] with Tc-99m [140 keV]) .
- Implementing spectral deconvolution algorithms to isolate signals and minimize cross-talk .
- Calibrating gamma cameras daily using standardized phantoms to ensure energy resolution accuracy .
Q. How can researchers resolve discrepancies between in vitro and in vivo stability data for this compound?
Discrepancies often stem from in vivo deiodination or protein binding. Methodological approaches include:
- Conducting plasma protein binding assays (e.g., ultrafiltration) to quantify free vs. bound fractions .
- Comparing in vitro stability (e.g., serum incubation at 37°C) with in vivo biodistribution time-course data .
- Using stabilizing agents (e.g., ascorbic acid) in formulation buffers to reduce radiolysis .
Methodological Guidelines for Data Presentation
Q. What are the best practices for presenting this compound data in research publications?
- Tables : Include columns for radiochemical purity, specific activity, and biodistribution metrics (e.g., %ID/g). Use footnotes to explain abbreviations (e.g., ERPF) .
- Figures : Label chromatograms with retention times and annotate biodistribution graphs with error bars (SD or SEM). Use scale markers in microscopy images .
- Statistical Reporting : Specify tests used (e.g., ANOVA with Tukey post-hoc) and effect sizes. Report p-values to three decimal places .
Q. How should researchers structure the methodology section for reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
